(5Z)-2-(2-bromophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-(2-bromophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that belongs to the class of thiazolo-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 2-bromophenyl derivatives and benzylidene intermediates. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Chemistry: For larger-scale production, continuous flow reactors may be used to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Antimicrobial Activity: Potential use as an antimicrobial agent against bacteria and fungi.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new drugs.
Therapeutic Agents:
Industry
Agriculture: Use as a pesticide or herbicide.
Pharmaceuticals: Production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing their activity.
Receptor Modulation: Interacting with cellular receptors to modulate their function.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazoles: Compounds with similar core structures.
Benzylidene Derivatives: Compounds with similar benzylidene groups.
Uniqueness
Functional Groups: The presence of specific functional groups like the 2-bromophenyl and methoxy groups may impart unique properties.
Biological Activity: The compound may exhibit unique biological activities compared to similar compounds.
Properties
Molecular Formula |
C23H22BrN3O3S |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H22BrN3O3S/c1-14(2)10-11-30-18-9-8-15(12-19(18)29-3)13-20-22(28)27-23(31-20)25-21(26-27)16-6-4-5-7-17(16)24/h4-9,12-14H,10-11H2,1-3H3/b20-13- |
InChI Key |
YPBHPEIUKLFPCP-MOSHPQCFSA-N |
Isomeric SMILES |
CC(C)CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OC |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OC |
Origin of Product |
United States |
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